

An In-depth Technical Guide to Trifloxystrobind3: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Trifloxystrobin-d3	
Cat. No.:	B15140529	Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Trifloxystrobin-d3**. Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical characteristics of its parent compound, Trifloxystrobin, and outlines a detailed experimental protocol for its use as an internal standard in residue analysis.

Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its deuterated isotopologue, **Trifloxystrobin-d3**, serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of Trifloxystrobin residues in various matrices.[2] The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule.

Chemical Structure and Properties

Trifloxystrobin-d3 is structurally identical to Trifloxystrobin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group.

Chemical Formula: C20H16D3F3N2O4[2]

Molecular Weight: 411.39 g/mol [2]



The physicochemical properties of Trifloxystrobin provide a strong proxy for those of its deuterated form.

Table 1: Physicochemical Properties of Trifloxystrobin

Property	Value -	Reference(s)
Molecular Weight	408.37 g/mol	[3][4]
Appearance	White, odorless solid/powder	[4][5]
Melting Point	72.9 °C	[4][5]
Boiling Point	~312 °C (decomposition starts at 285 °C)	[4]
Vapor Pressure	$3.4 \times 10^{-6} \text{ Pa (at 25 °C)}$	[6]
Water Solubility	0.610 mg/L (at 25 °C)	[5]
Log P (Octanol/Water Partition Coefficient)	4.5 (at 25 °C)	[1][5]
Density	1.36 g/cm ³	[6]

Table 2: Solubility of Trifloxystrobin in Organic Solvents

Solvent	Solubility (g/L at 25 °C)	Reference(s)
Acetone	>500	[6]
Dichloromethane	>500	[6]
Ethyl Acetate	>500	[6]
Toluene	500	[6]
Methanol	76	[6]
n-Octanol	18	[6]
n-Hexane	11	[6]
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Mechanism of Action of Trifloxystrobin



Trifloxystrobin acts by inhibiting mitochondrial respiration in fungi.[1] Specifically, it blocks the electron transfer at the Qo center of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7] This disruption of the energy production process ultimately leads to the inhibition of spore germination and mycelial growth.

Analytical Application of Trifloxystrobin-d3

Trifloxystrobin-d3 is predominantly used as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Trifloxystrobin residues in environmental and agricultural samples.[8] Its use allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Experimental Protocol: Quantification of Trifloxystrobin in Plant Material using LC-MS/MS with Trifloxystrobin-d3 Internal Standard

This protocol is a representative method compiled from various sources for the analysis of Trifloxystrobin in plant matrices.

4.1.1. Materials and Reagents

- Trifloxystrobin analytical standard
- Trifloxystrobin-d3 internal standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) C18 cartridges
- Syringe filters (0.22 μm)
- 4.1.2. Sample Preparation



 Homogenization: Homogenize a representative sample of the plant material (e.g., fruit, leaves).

Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile/water (80:20, v/v).
- Spike the sample with a known concentration of Trifloxystrobin-d3 internal standard solution.
- Vortex for 2 minutes and then shake for 30 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Cleanup (Solid Phase Extraction SPE):
 - Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.
 - Load 5 mL of the supernatant from the extraction step onto the cartridge.
 - Wash the cartridge with 5 mL of water.
 - Elute the analytes with 5 mL of acetonitrile.
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) with 0.1% formic acid.
 - Filter the reconstituted solution through a 0.22 μm syringe filter into an HPLC vial.

4.1.3. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm).



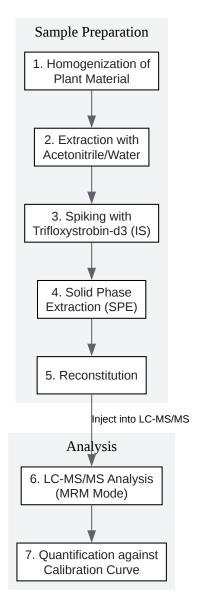
- · Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate Trifloxystrobin from matrix interferences (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Trifloxystrobin: m/z 409 → 186 (quantifier), m/z 409 → 206 (qualifier)[9]
 - **Trifloxystrobin-d3**: m/z 412 → 186[7]

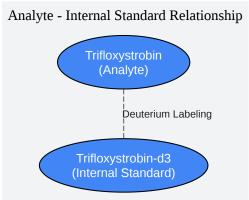
4.1.4. Quantification

Construct a calibration curve using standard solutions of Trifloxystrobin with a constant concentration of **Trifloxystrobin-d3**. The concentration of Trifloxystrobin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

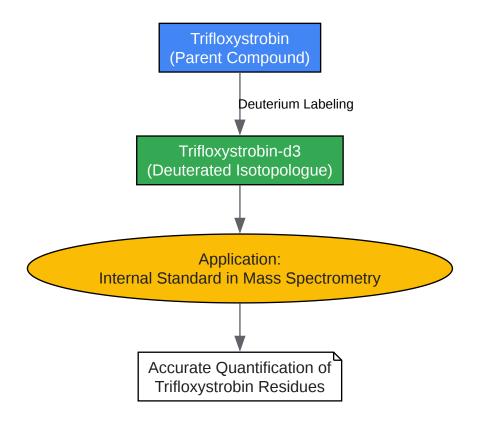
Visualizations











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